4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl class of molecules. This compound is characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 3’-position, and an aldehyde group at the 3-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a biphenyl precursor, followed by subsequent functional group transformations. For example, a Friedel-Crafts acylation reaction can introduce an acyl group at the desired position, which can then be converted to an aldehyde group through oxidation reactions .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as Lewis acids, and controlled reaction environments are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde:
4-Hydroxy-3-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
4-Hydroxy-3-methoxybenzonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-hydroxy-5-(3-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABTIBNYPSCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602401 |
Source
|
Record name | 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892873-58-4 |
Source
|
Record name | 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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